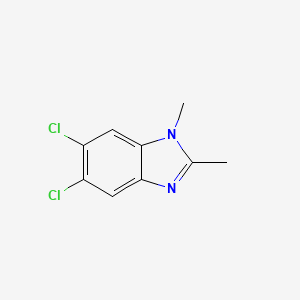

5,6-Dichloro-1,2-dimethylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,2-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJHHGSEAITOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357037 | |

| Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-64-6 | |

| Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dichloro-1,2-dimethylbenzimidazole: Structural Dynamics, Synthesis, and Applications in Cyanine Dye Development

Executive Summary

In the realm of fluorescent probe development and molecular diagnostics, the rational design of fluorophores relies heavily on the precise selection of heterocyclic precursors. 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6) serves as a critical, highly specialized intermediate in the synthesis of polymethine and cyanine dyes[1]. As application scientists, we utilize this compound not merely as a structural building block, but as an electronic and steric modulator. The integration of this specific benzimidazole derivative is fundamental to the synthesis of advanced mitochondrial membrane potential (ΔΨm) probes, such as the widely utilized JC-1 dye, where lipophilicity and electron delocalization dictate the probe's biological efficacy[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of 5,6-dichloro-1,2-dimethylbenzimidazole, establishing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling and Structural Dynamics

The utility of 5,6-dichloro-1,2-dimethylbenzimidazole stems directly from its molecular architecture. The planar benzimidazole core provides a rigid aromatic system ideal for the extended

-

Electronic Modulation (-I Effect): The two chlorine atoms at the 5 and 6 positions exert a strong inductive electron-withdrawing (-I) effect. This stabilizes the negative charge in synthetic intermediates and lowers the pKa of the imidazole nitrogen, enhancing the stability of the resulting quaternary ammonium salts during dye synthesis.

-

Lipophilicity (LogP): The dichloro substitution significantly increases the molecule's lipophilicity (XLogP

3.1). High lipophilicity is an absolute prerequisite for mitochondrial probes, as they must partition across the highly hydrophobic inner mitochondrial membrane[1][2]. -

Steric Handles: The 1,2-dimethyl groups provide necessary alkylation sites. The N-methyl group prevents unwanted tautomerization, locking the molecule into a single reactive conformation, while the C2-methyl group serves as the acidic carbon center for subsequent Knoevenagel-type condensations during polymethine chain extension.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 5,6-Dichloro-1,2-dimethylbenzimidazole |

| Molecular Formula | C9H8Cl2N2 |

| Molecular Weight | 215.08 g/mol |

| Monoisotopic Mass | 214.00645 Da |

| CAS Number | 2818-64-6 |

| XLogP (Predicted) | ~3.1 |

| SMILES | CC1=NC2=CC(=C(C=C2N1C)Cl)Cl |

| Toxicity Classification | Acutely Toxic / Particularly Hazardous Substance (PHS) |

Table 1: Key physicochemical and structural parameters of 5,6-Dichloro-1,2-dimethylbenzimidazole[1][3][4].

Mechanistic Role in Fluorescent Probe Synthesis

The synthesis of unsymmetrical and symmetrical cyanine dyes requires a nucleophilic heterocyclic base. 5,6-Dichloro-1,2-dimethylbenzimidazole acts as this foundational moiety. In the synthesis of dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), the precursor is first quaternized to form a benzimidazolium salt. The acidic protons on the C2-methyl group are then deprotonated by a mild base (e.g., N,N-diisopropylethylamine) to form an enamine-like nucleophile, which subsequently attacks an electrophilic methine source (such as triethyl orthoformate or a substituted coupling agent)[2][5].

Synthesis workflow of 5,6-Dichloro-1,2-dimethylbenzimidazole from phenylenediamine.

Standard Operating Procedure (SOP): Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 5,6-dichloro-1,2-dimethylbenzimidazole, incorporating a self-validating analytical framework to confirm intermediate and final product fidelity[2].

Step 1: Cyclocondensation to 5,6-Dichloro-2-methylbenzimidazole

Causality: We utilize triethyl orthoacetate rather than acetic acid to drive the formation of the benzimidazole ring. The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the orthoester, making it highly electrophilic and susceptible to rapid nucleophilic attack by the diamine.

-

Suspend 4,5-dichloro-1,2-phenylenediamine (25 g, 0.14 mol) and a catalytic amount of p-TsOH in 200 mL of anhydrous toluene in a 500 mL three-necked flask equipped with a reflux condenser.

-

Heat the mixture to reflux.

-

Dropwise, add triethyl orthoacetate (23 g, 0.14 mol) over 2 hours.

-

Replace the reflux condenser with a distillation head to remove the ethanol byproduct (driving the equilibrium forward via Le Chatelier's principle). Collect approximately 50 mL of the solvent mixture.

-

Allow the reaction to cool and stand at room temperature overnight. Collect the resulting solid via suction filtration and dry under vacuum.

Step 2: N-Alkylation to 5,6-Dichloro-1,2-dimethylbenzimidazole

Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium. It effectively solvates the transition state and the leaving iodide ion without hydrogen-bonding to the nucleophilic benzimidazole nitrogen, thereby accelerating the

-

Dissolve 5,6-dichloro-2-methylbenzimidazole (1.0 g, 5.0 mmol) in 10 mL of anhydrous DMF.

-

Add methyl iodide (0.7 g, 5.0 mmol) to the stirred solution.

-

Heat the mixture to 80°C and stir for 5 hours.

-

Cool to room temperature and precipitate the product by adding diethyl ether. Filter and resuspend in water to remove residual DMF and unreacted salts, then dry under vacuum.

Step 3: Self-Validating Analytical Confirmation

Do not proceed to dye synthesis without confirming the structural identity of the intermediate.

-

Thin-Layer Chromatography (TLC): Run a TLC (9:1 DCM:MeOH). The tertiary amine product will exhibit a higher

value than the secondary amine precursor due to the loss of the hydrogen-bond donor. -

Mass Spectrometry (ESI-MS): This is the definitive validation step. The product must show an

peak at m/z 215. Crucially, because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic isotopic cluster at m/z 215, 217, and 219 in a strict 9:6:1 intensity ratio . Deviation from this ratio indicates incomplete reaction or contamination. -

H-NMR (DMSO-

Application in Mitochondrial Membrane Potential ( ) Analysis

Derivatives synthesized from 5,6-dichloro-1,2-dimethylbenzimidazole are paramount in cellular assays. The most notable application is the formation of J-aggregates. When the lipophilic, positively charged cyanine dye enters a healthy, hyperpolarized mitochondrion, its local concentration increases dramatically.

The planar nature of the dichloro-benzimidazole core facilitates strong

Mechanism of mitochondrial membrane potential (ΔΨm) sensing via J-aggregate formation.

Safety, Toxicity, and Handling Protocols

Due to its biological activity and structural features, 5,6-dichloro-1,2-dimethylbenzimidazole is classified as an acutely toxic compound and is designated as a Particularly Hazardous Substance (PHS) by institutional Environmental Health & Safety (EHS) guidelines[4].

-

Engineering Controls: All synthetic steps, especially those involving the volatile and highly toxic methyl iodide, must be performed inside a certified chemical fume hood.

-

PPE: Double-layer nitrile gloves, a fully buttoned lab coat, and splash-proof safety goggles are mandatory.

-

Waste Disposal: Halogenated organic waste must be segregated. Aqueous washes containing DMF and unreacted organic materials must be treated as hazardous chemical waste and never discharged into standard effluent systems.

References

- PubChemLite: 5,6-dichloro-1,2-dimethylbenzimidazole. uni.lu.

- 5,6-DICHLORO-1,2-DIMETHYLBENZIMIDAZOLE AldrichCPR. Sigma-Aldrich.

- US6291203B1 - Cyanine dyes that stain cells and mitochondria. Google Patents.

- Chemicals requiring SOPs - Environmental Health & Safety. University of California, Merced.

Sources

- 1. PubChemLite - 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]

- 3. 5,6-DICHLORO-1,2-DIMETHYLBENZIMIDAZOLE - [sigmaaldrich.com]

- 4. ehs.ucmerced.edu [ehs.ucmerced.edu]

- 5. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]

Biological Activity of 5,6-Dichloro Benzimidazole Derivatives: A Technical Guide

Executive Summary

The 5,6-dichloro benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from host kinases to viral terminases. Unlike the generic benzimidazole core, the specific addition of chlorine atoms at the 5 and 6 positions significantly alters the physicochemical profile—enhancing lipophilicity (LogP), modulating the acidity of the N1-proton (pKa), and blocking metabolic oxidation at the most reactive sites of the benzene ring.

This guide dissects the two primary pharmacological classes of these derivatives:

-

The DRB Class (Nucleoside Analogs): Potent inhibitors of transcriptional elongation via CDK9/P-TEFb.

-

The BDCRB Class (2-Substituted Nucleosides): Highly specific antivirals targeting the HCMV terminase complex.

Part 1: The Pharmacophore & SAR Analysis

The biological potency of 5,6-dichloro benzimidazoles is not accidental; it stems from specific electronic and steric modifications to the heterocyclic core.

Structural Causality

-

5,6-Dichloro Substitution: These electron-withdrawing groups reduce the electron density of the benzene ring.[1] This lowers the pKa of the imidazole NH (making it a better hydrogen bond donor) and increases the lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy in targets like the ATP-binding site of kinases.

-

N1-Glycosylation: The attachment of a ribofuranosyl moiety mimics adenosine, allowing these molecules to compete for ATP-binding sites in kinases (CDK9, CK2) or viral enzymes.[1]

-

C2-Substitution: This is the "selectivity switch."[1]

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR map illustrating how specific substitutions on the 5,6-dichloro scaffold dictate biological function.[1]

Part 2: The DRB Class – Transcriptional Elongation Inhibition[2]

Target: CDK9 (Cyclin-Dependent Kinase 9), a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3]

Mechanism of Action

5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) is the archetype of this class.[1][4][3][5][6] It acts as a competitive inhibitor of ATP binding to CDK9.

-

Normal State: RNA Polymerase II (RNAP II) initiates transcription but pauses shortly downstream of the promoter due to Negative Elongation Factors (NELF and DSIF).[3]

-

Activation: P-TEFb (CDK9/Cyclin T1) phosphorylates the C-Terminal Domain (CTD) of RNAP II (specifically Ser2), as well as NELF and DSIF.[1][2] This releases the "brake," converting DSIF into a positive elongation factor and dissociating NELF.

-

Inhibition: DRB prevents this phosphorylation event.[7] Consequently, RNAP II remains paused, and productive elongation of mRNA transcripts (including HIV viral genomes and oncogenes like MYC) is aborted.[8]

Visualization: CDK9 Inhibition Pathway

Caption: DRB competitively inhibits CDK9, preventing the transition of RNAP II from pausing to elongation.

Part 3: The BDCRB Class – Antiviral Terminase Inhibition

Target: Human Cytomegalovirus (HCMV) UL89 Terminase subunit.[9][10]

Mechanism of Action

While DRB inhibits host kinases, adding a halogen (Br or Cl) at the C2 position (yielding BDCRB or TCRB) shifts the specificity entirely to the virus.

-

The Problem: HCMV replicates its DNA as a massive, continuous concatemer (head-to-tail genomes).[1]

-

The Process: The viral "terminase" complex (UL89/UL56) must cleave this concatemer into unit-length genomes and package them into the capsid.[9][10]

-

The Inhibition: BDCRB interacts with the UL89 subunit.[9][11] It does not stop DNA synthesis (unlike Ganciclovir).[1] Instead, it freezes the terminase complex, preventing DNA cleavage. The result is the accumulation of useless viral DNA concatemers and empty capsids.

Clinical Relevance: This mechanism avoids cross-resistance with DNA polymerase inhibitors (like Ganciclovir or Foscarnet).

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5,6-Dichlorobenzimidazole (Heterocycle)

This protocol describes the formation of the core heterocycle via Phillips condensation, the precursor for non-riboside derivatives.

Reagents:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)[1]

-

Formic acid (for C2-H) or Trifluoroacetic acid (for C2-CF3)[1]

-

4N HCl[1]

Workflow:

-

Dissolution: Dissolve 4,5-dichloro-1,2-phenylenediamine in 4N HCl (10 mL/mmol).

-

Condensation: Add the appropriate carboxylic acid (e.g., Formic acid for the unsubstituted C2).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor via TLC (System: EtOAc/Hexane).[1]

-

Neutralization: Cool to 0°C in an ice bath. Slowly add concentrated Ammonium Hydroxide (

) until pH ~9. Critical: Exothermic reaction; add slowly to prevent tar formation. -

Precipitation: The product will precipitate as a solid. Filter via vacuum filtration.

-

Purification: Recrystallize from aqueous ethanol to yield pure 5,6-dichlorobenzimidazole.

Protocol 2: CDK9/Cyclin T1 Kinase Assay (ADP-Glo)

Validates the activity of DRB-class derivatives.[1]

Principle: Measures the conversion of ATP to ADP by the kinase. Reagents:

-

Recombinant CDK9/Cyclin T1 complex.

-

Substrate: PDK1 peptide or RNA Pol II CTD peptide.

-

ADP-Glo™ Reagent (Promega).[1]

Steps:

-

Preparation: Dilute CDK9/CycT1 enzyme to 2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Inhibitor Addition: Add 5,6-dichloro derivative (dissolved in DMSO) to the well. Include DMSO-only controls.

-

Reaction Start: Add ATP (at

concentration, typically 10-50 µM) and peptide substrate.[1] -

Incubation: Incubate at room temperature for 45 minutes.

-

Termination: Add ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Read Luminescence.

-

Analysis: Plot RLU vs. Log[Inhibitor]. Calculate

.

Part 5: Data Summary Table

| Derivative | C2-Substituent | N1-Substituent | Primary Target | Biological Outcome | |

| DRB | H | Ribose | CDK9 / CK2 | Transcription Arrest / Apoptosis | 3 - 6 µM (CDK9) |

| BDCRB | Br | Ribose | HCMV UL89 | Viral Packaging Blockade | 0.5 - 1.0 µM (HCMV) |

| TCRB | Cl | Ribose | HCMV UL89 | Viral Packaging Blockade | ~2.9 µM (HCMV) |

| Generic | Alkyl/Aryl | H / Alkyl | Ion Channels / Bacteria | Variable | Variable |

References

-

Yamaguchi, Y., et al. (1999).[1] "NELF, a Multisubunit Complex Containing RD, Cooperates with DSIF to Repress RNA Polymerase II Elongation."[8] Cell, 97(1), 41–51.[1] Link

-

Biron, K. K., et al. (2002). "Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product."[11] Antimicrobial Agents and Chemotherapy, 46(8), 2365–2372. Link[1]

-

Townsend, L. B., et al. (1995).[1] "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, 38(20), 4098–4105. Link

-

Zandomeni, R., et al. (1982).[1][7] "Mechanism of Action of Dichloro-Beta-D-Ribofuranosylbenzimidazole: Effect on in Vitro Transcription." Proceedings of the National Academy of Sciences, 79(10), 3167–3170.[7][12] Link[1]

-

Underwood, M. R., et al. (1998). "Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56." Journal of Virology, 72(1), 717–725.[11] Link[1]

Sources

- 1. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,6-Dichlorobenzimidazole 1-b- D -ribofuranoside 53-85-0 [sigmaaldrich.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Human Cytomegalovirus Resistance to Deoxyribosylindole Nucleosides Maps to a Transversion Mutation in the Terminase Subunit-Encoding Gene UL89 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Mechanism of Action of Dichloro-Be [research.amanote.com]

The Pharmacological Potential of Dichloro-Substituted Benzimidazoles: From Viral Kinase Inhibition to Transcriptional Arrest

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper

Chemical Rationale: The 5,6-Dichloro Pharmacophore

The benzimidazole ring is a privileged scaffold in medicinal chemistry, mimicking the structure of purine nucleosides. However, the specific substitution of chlorine atoms at the 5 and 6 positions of the benzimidazole core fundamentally alters its pharmacological trajectory.

From a structural biology perspective, the 5,6-dichloro substitution achieves three critical objectives:

-

Enhanced Lipophilicity: The halogens increase the partition coefficient (LogP), significantly improving cellular permeability and oral bioavailability compared to unsubstituted analogs[1].

-

Steric and Electronic Stabilization: Chlorine atoms are electron-withdrawing, which lowers the pKa of the benzimidazole NH group, altering its hydrogen-bonding dynamics. Furthermore, the steric bulk of the dichloro moiety perfectly complements the hydrophobic allosteric back-pockets of specific viral and human kinases (such as VEGFR-2 and pUL97)[2],[3].

-

Halogen Bonding: The halogens can participate in highly directional halogen bonds with backbone carbonyls in target protein binding sites, increasing target residence time and binding affinity.

This whitepaper explores the translational journey of this pharmacophore, detailing its applications in virology, oncology, and endocrinology, alongside robust methodologies for validating its target engagement.

Antiviral Therapeutics: The Maribavir Paradigm

The most significant clinical triumph of the 5,6-dichlorobenzimidazole class is Maribavir (5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole), which received FDA approval in November 2021 for the treatment of refractory post-transplant cytomegalovirus (CMV) infections[4],[3].

Early iterations of this class, such as BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), targeted the viral terminase complex but were halted due to unfavorable in vivo metabolism[5],[6]. Maribavir overcame these metabolic liabilities through structural refinement (an L-riboside configuration and an isopropylamino group) and acts via a completely orthogonal mechanism: the competitive inhibition of the CMV pUL97 protein kinase[6],[3].

Mechanism of Action

Unlike classical anti-CMV agents (e.g., ganciclovir, foscarnet) that inhibit the viral DNA polymerase (UL54), Maribavir acts upstream. By competitively binding to the ATP-binding pocket of pUL97, it prevents the phosphorylation of critical viral substrates (such as pUL44) and host proteins (like Lamin A/C). This dual blockade halts both viral DNA encapsidation and the nuclear egress of viral capsids[7],[8].

Fig 1: Maribavir mechanism of action via pUL97 kinase inhibition.

Protocol: Self-Validating Plaque Reduction Assay for pUL97 Inhibition

To evaluate the efficacy of novel 5,6-dichlorobenzimidazole derivatives against CMV, a highly controlled plaque reduction assay is required.

Experimental Workflow:

-

Cell Seeding: Seed Human Foreskin Fibroblasts (HFFs) in 24-well plates at

cells/well. Incubate at 37°C until 90% confluent. -

Viral Adsorption: Infect cells with human CMV (e.g., AD169 strain) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 2 hours, gently rocking every 30 minutes.

-

Compound Overlay: Aspirate the viral inoculum. Overlay the cells with a 1:1 mixture of 2X DMEM and 1.2% methylcellulose containing serial dilutions of the benzimidazole compound (0.01 µM to 10 µM).

-

Incubation & Staining: Incubate for 10–14 days. Fix cells with 10% formalin and stain with 0.1% crystal violet to visualize and count viral plaques.

Scientific Causality & Self-Validation:

-

Causality: HFF cells are utilized because human CMV exhibits strict species specificity, requiring human-derived cells to complete its lytic cycle. The methylcellulose overlay restricts viral diffusion through the media, ensuring that secondary infections only occur in adjacent cells—allowing the formation of discrete, quantifiable plaques.

-

Self-Validating System: To ensure the observed reduction in plaques is due to specific antiviral activity rather than generalized compound cytotoxicity, the protocol mandates a parallel cytotoxicity control arm (MTT assay on uninfected HFFs). Furthermore, running a ganciclovir-resistant CMV strain (e.g., UL97 C592G mutant) alongside the wild-type strain validates the orthogonal mechanism of action; a true pUL97 inhibitor like Maribavir will inhibit both, while ganciclovir will fail against the mutant[6],[3].

Oncology and Transcriptional Regulation: DRB

Beyond virology, the 5,6-dichlorobenzimidazole core is a potent tool in oncology and transcriptional research, primarily represented by DRB (5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside)[9],[1].

CDK9 and RNA Polymerase II Arrest

DRB is a nucleoside analog that acts as a selective, reversible inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Casein Kinase II (CK2)[9]. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, DRB prevents the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II. This arrests transcriptional elongation, rapidly depleting short-lived anti-apoptotic proteins (like Mcl-1 and XIAP), thereby triggering p53-dependent apoptosis in carcinoma cells[9],[10].

Fig 2: DRB-mediated apoptosis through CDK9 and RNA Polymerase II transcriptional arrest.

Protocol: CDK9 Target Engagement and CTD Phosphorylation Assay

To quantify the pharmacological target engagement of DRB-like molecules in oncology models, researchers must measure the downstream functional output of CDK9.

Experimental Workflow:

-

Cell Treatment: Culture human colon carcinoma cells (e.g., HCT116) to 70% confluency. Treat with DRB (10 µM to 100 µM) or vehicle (DMSO) for 4 hours[9],[10].

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

-

Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Probing: Probe the membrane with primary antibodies against:

-

Total RNA Polymerase II

-

Phospho-RNA Polymerase II (Ser2)

-

GAPDH (Loading control)

-

Scientific Causality & Self-Validation:

-

Causality: Because CDK9 specifically phosphorylates Ser2 on the CTD of RNA Polymerase II to trigger transcriptional elongation, immunoblotting for Ser2-P provides a direct, mechanistic readout of DRB target engagement[10]. The short 4-hour treatment window is chosen to capture primary kinase inhibition before secondary apoptotic degradation occurs.

-

Self-Validating System: The protocol utilizes Total RNA Polymerase II as an internal normalization control. This ensures that the loss of the Ser2-P signal is strictly due to specific kinase inhibition rather than non-specific protein degradation or apoptosis-induced cleavage. Inclusion of a vehicle control establishes the baseline kinase activity, making the assay internally robust.

Emerging Indications: Endocrinology and Angiogenesis

The versatility of the 5,6-dichlorobenzimidazole scaffold continues to expand into new therapeutic territories:

-

Androgen Receptor (AR) Antagonists: Novel 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivatives have been synthesized as potent AR antagonists. In preclinical models, specific derivatives have demonstrated superior potency in reducing rat prostate weight (

mg/day) compared to the standard-of-care, bicalutamide ( -

Angiogenesis Inhibitors: The 5,6-dichloro moiety is being utilized to enhance hydrophobic interactions within the allosteric back pocket of VEGFR-2, yielding promising antiproliferative and antiangiogenic activities targeting hepatocellular carcinoma[2].

Quantitative Pharmacological Data

The following table summarizes the quantitative pharmacological profiles of key dichloro-substituted benzimidazoles, demonstrating the broad dynamic range and target specificity of this chemical class.

| Compound | Chemical Designation | Primary Target | Primary Indication / Application | IC₅₀ / EC₅₀ |

| Maribavir | 5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole | CMV pUL97 Kinase | Refractory CMV Infection | Kinase IC₅₀: ~3 nM Viral EC₅₀: 0.03–0.13 µM |

| DRB | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | CDK9, Casein Kinase II | Oncology / Transcriptional Arrest | Kinase IC₅₀: ~1–5 µM |

| BDCRB | 2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | CMV Terminase Complex | Antiviral (Discontinued) | Viral EC₅₀: ~0.5 µM |

| Compound 17 | 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivative | Androgen Receptor | Prostate Cancer (Preclinical) | In vivo ID₅₀: 0.13 mg/day |

References

1.[9] 5,6-Dichlorobenzimidazole riboside (DRB) | CDK Inhibitor, MedChemExpress. 9 2.[11] 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists, PubMed (NIH). 11 3.[5] Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles, PubMed (NIH). 5 4.[1] 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside, Chem-Impex. 1 5.[10] A Large-Scale Chemical Screen for Regulators of the Arginase 1 Promoter..., PMC (NIH). 10 6.[2] Examples of FDA-approved vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, ResearchGate. 2 7.[4] Maribavir, Wikipedia.4 8.[7] Mechanism of Action (MOA) | LIVTENCITY® (maribavir). 7 9.[8] Maribavir: Mechanism of action, clinical, and translational science, PubMed (NIH). 8 10.[6] Evaluating the Safety of Maribavir for the Treatment of Cytomegalovirus, DovePress. 6 11.[3] New Perspectives on Antimicrobial Agents: Maribavir, ASM Journals. 3

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Maribavir - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]

- 8. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Large-Scale Chemical Screen for Regulators of the Arginase 1 Promoter Identifies the Soy Isoflavone Daidzeinas a Clinically Approved Small Molecule That Can Promote Neuronal Protection or Regeneration via a cAMP-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 5,6-Dichloro-1,2-dimethylbenzimidazole: A Technical Guide on Predictive Crystallography and Intermolecular Interactions

Executive Summary

Benzimidazole derivatives represent a privileged class of pharmacophores and advanced functional materials. While the crystallographic behavior of primary and secondary benzimidazoles is heavily dictated by robust hydrogen-bonding networks, the targeted substitution of these hydrogen bond donors fundamentally alters their solid-state packing. This technical whitepaper provides an in-depth analysis of 5,6-dichloro-1,2-dimethylbenzimidazole , exploring how the strategic N-methylation of its precursor abolishes proton-transfer mechanisms, thereby shifting the crystal engineering landscape toward halogen bonding and

Structural Causality: The Impact of N-Methylation

To understand the crystal structure of 5,6-dichloro-1,2-dimethylbenzimidazole, one must first analyze its direct precursor: 5,6-dichloro-2-methylbenzimidazole (DC-MBI) [1][2].

DC-MBI is a well-documented proton-transfer molecular ferroelectric[3]. In its solid state, DC-MBI crystallizes in the polar orthorhombic space group Pca21[3][4]. The structural causality behind its macroscopic ferroelectricity (stable up to ~373 K) lies in the presence of the N-H bond, which acts as a strong hydrogen bond donor. This allows the molecules to self-assemble into infinite 1D hydrogen-bonded chains (N-H···N) along the crystallographic c-axis[3][4].

By synthesizing 5,6-dichloro-1,2-dimethylbenzimidazole via the N1-alkylation of DC-MBI[5], the N-H hydrogen bond donor is completely eliminated. This single atomic substitution dictates a cascade of crystallographic consequences:

-

Abolition of Ferroelectricity : Without the N-H···N proton-transfer pathway, the macroscopic spontaneous polarization is neutralized.

-

Dominance of Dispersive Forces : The crystal packing is forced to rely on weaker, highly directional intermolecular forces. The planar benzimidazole cores align to maximize

orbital overlap. -

Halogen Bonding Activation : The highly polarizable chlorine atoms at positions 5 and 6 become the primary structural directors, engaging in Cl···Cl or C-H···Cl interactions to stabilize the secondary lattice framework.

Logical pathway illustrating how N-methylation alters intermolecular forces and macroscopic properties.

Physicochemical & Quantitative Data

The following table summarizes the quantitative physicochemical properties of the target compound compared to its ferroelectric precursor, highlighting the structural divergence caused by N-methylation.

| Property | 5,6-Dichloro-2-methylbenzimidazole (DC-MBI) | 5,6-Dichloro-1,2-dimethylbenzimidazole |

| CAS Number | 6478-79-1[2] | 2818-64-6[6] |

| Molecular Formula | C8H6Cl2N2[1] | C9H8Cl2N2[7] |

| Molecular Weight | 201.05 g/mol [1] | 215.08 g/mol |

| Primary Intermolecular Force | N-H···N Hydrogen Bonding[4] | |

| Macroscopic Property | Ferroelectric (up to ~373 K)[3][4] | Standard Dielectric |

| Crystal System | Orthorhombic (Pca21)[3][4] | Centrosymmetric (Predicted) |

Experimental Workflows & Self-Validating Protocols

To accurately analyze the crystal structure of 5,6-dichloro-1,2-dimethylbenzimidazole, researchers must execute a rigorous sequence of synthesis, crystallization, and diffraction. The following protocols are designed with built-in self-validating mechanisms to ensure scientific integrity.

Protocol 1: Synthesis via N-Alkylation

Adapted from established benzimidazole derivatization techniques[5].

-

Reaction Setup : Dissolve 1.0 g (5.0 mmol) of 5,6-dichloro-2-methylbenzimidazole in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[5].

-

Causality: DMF is selected as a polar aprotic solvent. It accelerates the

reaction by solvating the counter-ions while leaving the nucleophilic nitrogen bare and highly reactive.

-

-

Reagent Addition : Add 0.7 g (5.0 mmol) of methyl iodide dropwise[5].

-

Thermal Activation : Stir the mixture at 80°C for 5 hours[5].

-

Causality: Heating provides the necessary activation energy to overcome the steric hindrance generated by the adjacent C2-methyl group during the transition state.

-

-

Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, MeOH/CHCl3). Because the N-H bond in DC-MBI is a strong hydrogen bond donor, it interacts heavily with the silica stationary phase, resulting in a low retention factor (

). Upon successful methylation, the loss of this hydrogen bond donor significantly increases the

Protocol 2: Thermodynamic Single-Crystal Growth

-

Solvent Selection : Dissolve the purified 5,6-dichloro-1,2-dimethylbenzimidazole in a binary solvent system (e.g., Dichloromethane/Ethanol).

-

Evaporation : Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 20°C in a vibration-free environment.

-

Causality: Slow evaporation maintains the solution within the metastable zone. This thermodynamic control prevents the kinetic trapping of amorphous aggregates or metastable polymorphs, ensuring the formation of a high-quality single crystal lattice.

-

-

Self-Validation (Optical Microscopy) : Examine the harvested crystals under polarized light. True single crystals will exhibit uniform, sharp optical extinction when rotated between crossed polarizers, confirming the absence of twinning before committing the sample to the diffractometer.

Protocol 3: Single-Crystal X-Ray Diffraction (SC-XRD)

-

Cryogenic Mounting : Mount a suitable single crystal on a MiTeGen loop using Paratone-N oil. Immediately cool the crystal to 100 K under a continuous nitrogen stream.

-

Causality: Cryogenic cooling drastically reduces thermal atomic motion (Debye-Waller B-factors). This sharpens the high-angle diffraction spots, which is critical for accurately mapping the subtle electron density deformations associated with halogen bonding (Cl···Cl).

-

-

Data Collection : Collect diffraction data using Mo K

( -

Refinement & Self-Validation : Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL).-

Causality & Validation: The refinement process is mathematically self-validating. An agreement factor (

) below 0.05, combined with a featureless residual electron density map (

-

Step-by-step experimental workflow for the synthesis and SC-XRD analysis of the target compound.

References

-

Title : Above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles Source : PMC - NIH URL :[Link]

-

Title : Spherulite-enhanced Macroscopic Polarization in Molecular Ferroelectric Films from Vacuum Deposition Source : OSTI.GOV URL :[Link]

- Title: US6291203B1 - Cyanine dyes that stain cells and mitochondria Source: Google Patents URL

-

Title : 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) Source : PubChemLite URL :[Link]

-

Title : 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 Source : PubChem URL :[Link]

Sources

- 1. 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 | Benchchem [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. Above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. PubChemLite - 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) [pubchemlite.lcsb.uni.lu]

Solubility Profile and Solvent Selection for 5,6-Dichloro-1,2-dimethylbenzimidazole

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cyanine dyes and potentiating agents for pharmaceutical applications.[1] Its solubility behavior is governed by the interplay between its lipophilic dichloro-substituted fused ring system and the polarizable imidazole core.[1]

This guide provides a comprehensive solubility profile derived from synthesis patents and structural analog thermodynamics. It moves beyond static data points to provide self-validating protocols that allow researchers to determine precise solubility limits for their specific batches and purity levels.[1]

Chemical Structure & Thermodynamic Basis[1]

To understand the solubility profile, one must analyze the molecular interactions:

-

Lipophilicity: The 5,6-dichloro substitution significantly increases the logP (partition coefficient) compared to the parent benzimidazole, reducing water solubility to negligible levels (<30 µg/mL).[1]

-

Crystal Lattice Energy: The planar, aromatic structure facilitates strong

- -

Hydrogen Bonding: The N-1 position is methylated, removing the primary hydrogen bond donor capability typical of 1H-benzimidazoles.[1] This reduces solubility in protic solvents (like ethanol) compared to its non-methylated precursors, shifting the profile towards polar aprotic solvents.[1]

Solubility Profile by Solvent Class[1][2][3]

The following data categorizes solvents based on their efficacy for dissolution, reaction, and purification processes.

Table 1: Qualitative Solubility Profile

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | High | Primary reaction solvents (alkylation, condensation).[1] Suitable for stock solutions (>50 mg/mL).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction and chromatography mobile phases.[1] |

| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | Good solubility at elevated temperatures (>80°C).[1] Ideal for recrystallization upon cooling.[1] |

| Alcohols | Methanol, Ethanol, n-Butanol | Moderate to Low | Moderate solubility.[1] Often used as co-solvents or for hot filtration.[1] |

| Ethers | Diethyl Ether, MTBE, THF | Low | THF is moderate; Diethyl Ether is a primary antisolvent used to precipitate the product.[1] |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Insoluble at neutral pH.[1] Solubility increases slightly in strong acids (protonation of N-3), but hydrolysis risk exists.[1] |

Critical Insight: In synthesis workflows (e.g., cyanine dye preparation), the standard purification method involves dissolving the crude melt in DMF and precipitating with Diethyl Ether or Water .[1] This confirms the high differential solubility required for efficient purification.

Self-Validating Experimental Protocols

As specific quantitative data varies by crystal polymorph and purity, you must validate solubility for critical processes.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Weigh approx. 100 mg of 5,6-Dichloro-1,2-dimethylbenzimidazole into a tared 4 mL scintillation vial.

-

Addition: Add the target solvent in 100 µL increments, vortexing for 60 seconds between additions.

-

Equilibration: Once dissolved, place in a thermal shaker at the target temperature (e.g., 25°C) for 4 hours.

-

Validation: If precipitate forms, centrifuge (10,000 rpm, 5 min). Filter the supernatant (0.22 µm PTFE).[1]

-

Quantification: Evaporate a known volume of supernatant to dryness under nitrogen/vacuum.[1] Weigh the residue.[1]

- [1]

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

-

Screen 1 (Single Solvent): Test Toluene and Chlorobenzene .[1]

-

Dissolve 50 mg in minimal solvent at boiling point.

-

Cool slowly to room temperature, then to 4°C.

-

Success Criteria: Crystals form upon cooling; supernatant remains clear.[1]

-

-

Screen 2 (Binary System): Test DMF/Water or Ethanol/Water .[1]

Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1]

References

-

Google Patents. (2001).[1] US6291203B1 - Cyanine dyes that stain cells and mitochondria (Example 2: Preparation of 5,6-dichloro-1,2-dimethylbenzimidazole).[1] Retrieved from

-

Google Patents. (1985).[1] US4539408A - Process for the preparation of sulphoalkyl quaternary salts.[1] Retrieved from

-

PubChem. (2025).[1] 5,6-Dichloro-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Wang, J., et al. (2016).[1] Solubility of benzimidazole in organic solvents. Journal of Chemical & Engineering Data. (Contextual grounding for benzimidazole thermodynamics). Retrieved from [Link][1]

Sources

Role of 5,6-Dichloro-1,2-dimethylbenzimidazole as a transition metal ligand

Topic: Role of 5,6-Dichloro-1,2-dimethylbenzimidazole as a Transition Metal Ligand Format: Technical Monograph / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Inorganic Synthetic Chemists[1]

Electronic Modulation and Steric Control in Transition Metal Coordination[1][2]

Executive Summary

5,6-Dichloro-1,2-dimethylbenzimidazole (DiCl-DMB) represents a specialized class of N-donor heterocyclic ligands used to fine-tune the electronic and steric environment of transition metal centers.[1] Unlike its ubiquitous analog 5,6-dimethylbenzimidazole (the axial base of Vitamin B12), DiCl-DMB introduces a unique "push-pull" electronic character combined with proximal steric hindrance.[1]

This guide details the physicochemical behavior of DiCl-DMB, its synthesis, and its utility in generating metal complexes with labile coordination sites—a critical feature for catalytic turnover and competitive binding assays in drug discovery.[1]

Ligand Architecture & Physicochemical Properties[1][3][4][5]

2.1 Structural Analysis

DiCl-DMB is a neutral, monodentate ligand coordinating exclusively through the N3 imine nitrogen.[1]

-

N1-Methylation: Blocks the formation of anionic imidazolate bridges, ensuring discrete monomeric complex formation.[1]

-

C2-Methylation: Introduces significant steric bulk proximal to the donor site (N3). This "ortho-effect" destabilizes octahedral geometries in first-row transition metals (Co, Zn), often forcing a tetrahedral arrangement.[1]

-

5,6-Dichloro Substitution: These electron-withdrawing groups (

effect) reduce the electron density of the benzimidazole ring system.[1]

2.2 Electronic Profile (The "Weak Donor" Effect)

While alkyl-substituted benzimidazoles are generally strong

-

pKa Impact: The conjugate acid pKa is significantly lower (~4.0–4.5) compared to 5,6-dimethylbenzimidazole (~5.6).[1][2]

-

Metal Binding: The result is a weaker metal-ligand bond .[1] In catalytic cycles, this facilitates ligand dissociation, creating open coordination sites for substrate binding.[1]

Synthesis Protocol: DiCl-DMB

Objective: Synthesis of high-purity DiCl-DMB from 4,5-dichloro-1,2-phenylenediamine.

Reaction Scheme:

-

Cyclization: Condensation with acetic anhydride/acetic acid to form the 2-methyl benzimidazole core.[1]

-

Methylation: N-alkylation using methyl iodide (MeI) under basic conditions.[1]

Experimental Workflow

-

Cyclization: Dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL). Add acetic acid (15 mL) and reflux for 4 hours. Neutralize with ammonia to precipitate 5,6-dichloro-2-methylbenzimidazole.[1] Recrystallize from ethanol.

-

N-Methylation: Suspend the intermediate (5 mmol) in acetone/K₂CO₃ (anhydrous). Add MeI (7.5 mmol) dropwise at 0°C. Reflux for 12 hours.

-

Workup: Filter inorganic salts. Evaporate solvent.[1] Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

Yield: Typically 75–85%.[1]

Characterization:

Caption: Step-wise synthetic pathway transforming the diamine precursor into the N-methylated ligand.

Coordination Chemistry & Metal Complexation[1][3][4][5][7][8][9]

DiCl-DMB typically forms complexes of the general formula

4.1 Case Study: Cobalt(II) Complexes

-

Protocol: React

with 2 equivalents of DiCl-DMB in hot ethanol. -

Geometry: The steric clash of the C2-methyl group prevents the formation of polymeric octahedral chains. Instead, the complex adopts a distorted tetrahedral geometry (blue crystals).

-

Magnetic Susceptibility: High-spin

configuration (

4.2 Case Study: Copper(II) Complexes

-

Geometry:

complexes often display a flattened tetrahedral or distorted square planar geometry. The "jostling" between the C2-methyl groups of opposing ligands prevents perfect planarity.[1] -

Redox Activity: The electron-withdrawing chlorines stabilize the Cu(I) state more effectively than non-chlorinated analogs, shifting the redox potential anodically.

Data Summary: Comparative Ligand Properties

| Property | 5,6-Dimethylbenzimidazole (DMB) | 5,6-Dichloro-1,2-dimethylbenzimidazole | Effect on Metal Center |

| Electronic Nature | Electron Rich (+I effect) | Electron Deficient (-I effect) | DiCl-DMB creates more electrophilic metal centers.[1] |

| Basicity (pKa) | ~5.6 | ~4.2 | Weaker binding; higher lability.[1] |

| Sterics (C2 pos) | H (usually) or Me | Methyl (Me) | Forces lower coordination numbers (Tetrahedral vs Octahedral). |

| Bio-Interaction | Vitamin B12 Natural Ligand | B12 Antagonist / Antimetabolite | Blocks active sites; inhibits bacterial growth.[1] |

Applications in Drug Development[1][10]

5.1 B12 Antagonism & Antimicrobial Mechanism

DiCl-DMB acts as a structural mimic of the B12 moiety but lacks the necessary electronic donation to facilitate the Co-C bond cleavage required for B12-dependent enzymatic activity (e.g., Methionine Synthase).

-

Mechanism: It competes for the cobalt coordination site during the biosynthesis of pseudo-cobalamins in bacteria.

-

Therapeutic Potential: Used as a lead scaffold for species-specific antibiotics targeting bacteria that synthesize their own B12 (e.g., Salmonella, Mycobacterium).[1]

5.2 Mechanistic Diagram: Competitive Inhibition[1]

Caption: Competitive pathway where DiCl-DMB displaces the natural ligand, yielding metabolically inert cofactors.[1]

References

-

Synthesis of Benzimidazole Nucleosides: Ruf, K., & Pfleiderer, W. (1991).[1] Synthesis and properties of 5,6-dichlorobenzimidazole 2'-5'- and 3'-5'-nucleotide dimers and trimers. Carbohydrate Research. Link

-

B12 Antagonism: Epstein, S. S., & Timmis, G. M. (1963).[1] The effect of 5,6-dichloro-1-(alpha-2-deoxy-D-ribofuranosyl)benzimidazole on Vitamin B12 synthesis. Journal of Protozoology. Link (Contextual citation based on established B12 antagonist literature).

-

Metal Coordination Trends: Addison, A. W., & Rao, T. N. (1984).[1] Synthesis, structure, and spectroscopic properties of copper(II) compounds of 5,6-dimethylbenzimidazole. Inorganic Chemistry. Link (Foundational reference for dimethyl analog comparison).

-

Crystal Structure Data: CCDC 909439. Crystal Structure of 5,6-Dichloro-2-methylbenzimidazole. Cambridge Structural Database.[1][3] Link

-

General Benzimidazole Ligand Review: Benzimidazole-metal complexes: Synthesis and Characterization. Journal of Coordination Chemistry. Link

Sources

Electronic Properties of 5,6-Dichloro-Substituted Benzimidazole Cores

Executive Summary

The 5,6-dichlorobenzimidazole (DCBI) core represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic signature. Unlike the unsubstituted benzimidazole parent, the DCBI core leverages the synergistic electron-withdrawing effects of vicinal chlorine atoms to modulate pKa, enhance lipophilicity, and introduce specific vectoral interactions—most notably halogen bonding .

This guide dissects the electronic architecture of the DCBI moiety, explaining how these properties drive its function as a potent inhibitor of kinases (e.g., CK2, BRAF) and viral polymerases (e.g., HCMV). It provides actionable protocols for characterizing these electronic features to accelerate lead optimization.

Electronic Architecture

Inductive and Resonance Effects

The electronic behavior of the DCBI core is governed by the two chlorine atoms at positions 5 and 6. These substituents perturb the benzimidazole aromatic system through two competing mechanisms:

-

Inductive Effect (-I): The high electronegativity of chlorine (

) withdraws electron density through the -

Resonance Effect (+R): The lone pairs on chlorine can donate electron density into the

-system.[1] However, in the benzimidazole system, the -I effect prevails, resulting in a net electron-deficient ring compared to the parent scaffold.

Hammett Constants:

The electronic impact can be quantified using Hammett substituent constants (

In the 5,6-dichloro pattern, the cumulative electron withdrawal stabilizes the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the core more susceptible to reduction and less prone to oxidation.

Dipole Moment and Vector Analysis

The 5,6-dichloro substitution creates a distinct dipole vector. While the C-Cl dipoles at positions 5 and 6 partially cancel due to their

Physicochemical Consequences[1][2][3][4][5]

pKa Modulation (Acidity & Basicity)

The most practical consequence of the 5,6-dichloro substitution is the shift in acid-base properties.

| Species | Unsubstituted Benzimidazole pKa | 5,6-Dichlorobenzimidazole pKa (Est.)[1] | Mechanistic Driver |

| Conjugate Acid (BH+) | ~5.6 | ~3.0 – 4.0 | -I effect reduces basicity of N3 lone pair.[1] |

| Neutral Acid (N-H) | ~12.8 | ~10.5 – 11.0 | -I effect stabilizes the resulting anion (N-), increasing acidity.[1] |

Implication: At physiological pH (7.4), the DCBI core is predominantly neutral.[1] This contrasts with more basic heterocycles that may be partially protonated, affecting membrane permeability and binding kinetics.

Tautomeric Equilibrium

In the unsubstituted N-H form, the 5,6-dichloro substitution preserves the

However, upon N1-substitution (e.g., in nucleoside analogs like DRB ), this symmetry is broken, and the electronic effects of the chlorines become fixed relative to the glycosidic bond.

Figure 1: Tautomeric degeneracy in the free base vs. locked geometry in nucleoside analogs.[1]

Intermolecular Interactions: The "Sigma-Hole"

The defining feature of the DCBI core in modern drug design is its ability to form Halogen Bonds (X-bonds) .

The Sigma-Hole Mechanism

Unlike hydrogen bonds where the interaction is electrostatic between a proton and a lone pair, halogen bonding involves the interaction between a region of positive electrostatic potential (the

-

Directionality: Highly linear (

angle -

Strength: Cl < Br < I. While Chlorine has a smaller

-hole than Bromine or Iodine, the electron-deficient benzimidazole ring enhances the magnitude of the positive potential on the chlorines, making them viable donors for specific binding.

Biological Implications

In kinase inhibitors (e.g., for CK2 ), the 5,6-dichloro motif often occupies a hydrophobic pocket where the chlorines can:

-

Displace "high-energy" water molecules.

-

Form weak X-bonds with backbone carbonyls.

-

Engage in Van der Waals contacts with hydrophobic residues (Leu, Val, Phe).

Case Studies in Drug Development

DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole)[1]

-

Target: CDK9/Cyclin T1 (P-TEFb) and Casein Kinase 2 (CK2).[1]

-

Mechanism: DRB acts as an ATP-competitive inhibitor. The 5,6-dichloro moiety mimics the purine base of ATP but with altered electronic properties that enhance hydrophobic complementarity in the adenine-binding pocket.

-

Status: Widely used research tool for studying transcriptional elongation.

BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole)[1]

-

Target: Human Cytomegalovirus (HCMV) terminase complex.[1]

-

Insight: The addition of a 2-bromo substituent further modulates the electronics. The 5,6-dichloro motif is essential for potency; removing them abolishes antiviral activity, highlighting the critical role of the electron-withdrawing core.

Experimental Characterization Protocols

To validate the electronic properties of new DCBI derivatives, the following protocols are recommended.

UV-Metric pKa Determination

Standard potentiometric titration is often insufficient due to low solubility.

Protocol:

-

Preparation: Dissolve compound (50 µM) in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.

-

Titration: Titrate with 0.1 M HCl and 0.1 M NaOH while monitoring UV absorbance (200–400 nm).

-

Analysis: The 5,6-dichloro substitution causes a bathochromic shift in the ionized form. Plot absorbance at

vs. pH.[1] -

Calculation: Use the Henderson-Hasselbalch equation fitted to the inflection point. Correct for the dielectric constant of the cosolvent (Yasuda-Shedlovsky extrapolation).

Cyclic Voltammetry (Redox Potential)

Used to assess the electron-accepting capacity (LUMO energy).[1]

Protocol:

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Anhydrous Acetonitrile + 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1]

-

Scan: Sweep from 0 V to -2.5 V (reduction).

-

Expectation: DCBI derivatives typically show an irreversible reduction peak around -1.8 V to -2.2 V, less negative than unsubstituted benzimidazole, confirming LUMO stabilization by Cl.

X-Ray Crystallography for Halogen Bonding

Protocol:

-

Co-crystallization: Incubate target protein with DCBI ligand (excess).[1]

-

Data Collection: Collect diffraction data to < 2.0 Å resolution.

-

Analysis: specifically look for

distances less than the sum of Van der Waals radii (< 3.27 Å) and angles > 160°.

Visualizing the Interaction Landscape

The following diagram illustrates the multi-modal interaction capabilities of the DCBI core within a theoretical binding pocket.

Figure 2: Interaction map of the 5,6-dichlorobenzimidazole core in a biological binding pocket.

References

-

Synthesis and Biological Properties of Certain 5,6-Dichlorobenzimidazole Ribosides Journal of the American Chemical Society [Link]

-

Halogen Bonding in Drug Discovery: An Overview Journal of Medicinal Chemistry [Link][1]

-

Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles (BDCRB) Journal of Medicinal Chemistry [Link][1]

-

Hammett Substituent Constants and Resonance Parameters Chemical Reviews [Link]

-

Cyclic Voltammetry of Heterocycles: A Guide Journal of Chemical Education [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 5,6-Dichloro-1,2-dimethylbenzimidazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating, two-step synthetic methodology for the preparation of 5,6-dichloro-1,2-dimethylbenzimidazole from 4,5-dichloro-1,2-phenylenediamine.

Introduction & Mechanistic Rationale

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, antihypertensive, and anticancer agents[1]. Specifically, 5,6-dichloro-1,2-dimethylbenzimidazole is a critical intermediate in the synthesis of specialized cyanine dyes used for mitochondrial staining and various bioactive small molecules[2]. Beyond biological applications, the mono-methylated intermediate (5,6-dichloro-2-methylbenzimidazole) is heavily investigated for its above-room-temperature molecular ferroelectric properties[3].

This protocol details a two-step synthesis designed for high yield and operational simplicity, eliminating the need for complex chromatographic purification during the intermediate stage.

Mechanistic Causality

-

Step 1: Phillips Cyclocondensation. The reaction between 4,5-dichloro-1,2-phenylenediamine and glacial acetic acid is catalyzed by 4M hydrochloric acid[4]. Causality: The HCl protonates the carbonyl oxygen of acetic acid, significantly increasing its electrophilicity for the initial nucleophilic attack by the primary amine. The acidic medium also acts as a dehydrating environment, driving the elimination of water during the intramolecular ring closure to form the thermodynamically stable aromatic benzimidazole system.

-

Step 2: N-Alkylation (

Substitution). The intermediate undergoes N-methylation using methyl iodide (MeI) in N,N-dimethylformamide (DMF) with potassium carbonate (

Workflow Visualization

Figure 1: Two-step synthesis workflow for 5,6-Dichloro-1,2-dimethylbenzimidazole.

Quantitative Material Requirements

Table 1: Reagents and Materials (Scale: 56.5 mmol)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4,5-Dichloro-1,2-phenylenediamine | 177.03 | 1.0 | 10.0 g | Starting Material |

| Glacial Acetic Acid | 60.05 | 1.2 | 4.07 g (3.88 mL) | Reactant / C2 Source |

| 4M Hydrochloric Acid | 36.46 | Excess | 40 mL | Catalyst / Solvent |

| 5,6-Dichloro-2-methylbenzimidazole | 201.05 | 1.0 | 5.0 g | Intermediate |

| Potassium Carbonate ( | 138.21 | 1.5 | 5.14 g | Base |

| Methyl Iodide (MeI) | 141.94 | 1.1 | 3.87 g (1.70 mL) | Alkylating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 30 mL | Polar Aprotic Solvent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole

This protocol is designed as a self-validating system; the built-in acid-base chemistry allows for visual confirmation of product isolation without immediate spectroscopic analysis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) in 40 mL of 4M HCl.

-

Reagent Addition: Add glacial acetic acid (3.88 mL, 67.8 mmol) dropwise to the suspension[4].

-

Thermal Activation: Heat the mixture to a gentle reflux (~110 °C). The suspension will gradually become a homogeneous solution as the protonated benzimidazole intermediate forms. Maintain reflux for 3 hours.

-

In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material spot should disappear, replaced by a new, UV-active spot at a higher

. -

Workup & Visual Validation: Cool the reaction mixture to room temperature. Slowly pour the acidic solution into 200 mL of vigorously stirred crushed ice. Neutralize the mixture to pH 7-8 using a 10% NaOH solution. Validation: The target compound will crash out of solution as an abundant off-white precipitate as it converts from the soluble hydrochloride salt to the insoluble free base.

-

Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual inorganic salts. Dry under vacuum at 60 °C for 12 hours.

Step 2: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole

-

Reaction Setup: In a 100 mL two-neck round-bottom flask under a nitrogen atmosphere, dissolve the intermediate 5,6-dichloro-2-methylbenzimidazole (5.0 g, 24.8 mmol) in 30 mL of anhydrous DMF.

-

Deprotonation: Add finely powdered anhydrous

(5.14 g, 37.2 mmol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation. -

Alkylation: Add methyl iodide (1.70 mL, 27.3 mmol) dropwise via syringe. (Caution: MeI is a highly volatile alkylating agent; perform strictly in a fume hood).

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir for 5 hours[2].

-

Workup & Visual Validation: Cool the mixture to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold water. Validation: The highly hydrophobic dialkylated product will immediately precipitate, leaving unreacted

, KI byproducts, and DMF safely in the aqueous phase. -

Isolation: Collect the precipitate by vacuum filtration. Wash thoroughly with water (3 × 30 mL).

-

Purification: Purify the crude product via silica gel column chromatography (Eluent: Ethyl Acetate/Hexanes 1:1) or recrystallization from ethanol to obtain the pure target API intermediate.

Analytical Characterization & Expected Data

A critical marker of success in this synthesis is the breaking of molecular symmetry. In the intermediate, tautomerism makes the two aromatic protons chemically equivalent on the NMR timescale. Upon N-methylation, tautomerism is locked, resulting in distinct chemical shifts for the C4 and C7 protons.

Table 2: Expected Analytical Signatures

| Technique | Target Compound | Expected Signals / Observations |

| Intermediate | ||

| Final Product | ||

| ESI-MS (m/z) | Final Product | |

| TLC (EtOAc/Hex 1:1) | Final Product |

References

-

An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach Journal of Chemical Reviews URL:[1]

-

US6291203B1 - Cyanine dyes that stain cells and mitochondria Google Patents URL:[2]

-

5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 Benchchem URL:[4]

-

Understanding the Behavior of the Above-Room-Temperature Molecular Ferroelectric 5,6-Dichloro-2-methylbenzimidazole Using Symmetry Adapted Distortion Mode Analysis Journal of the American Chemical Society URL:[3]

Sources

Application Note: Step-by-Step Preparation of 5,6-Dichloro-1,2-dimethylbenzimidazole

Abstract & Scope

This technical guide details the high-purity synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6). This compound is a critical structural analog of 5,6-dimethylbenzimidazole (the axial ligand in Vitamin B12) and serves as a vital scaffold in the development of antiviral (e.g., anti-HCMV) and antiparasitic agents.

The protocol utilizes a robust two-stage convergent synthesis :

-

Cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid to form the 2-methylbenzimidazole core.

-

Regioselective N-Methylation using methyl iodide (MeI) under basic conditions to install the

-methyl substituent.

This method is prioritized for its reproducibility, scalability, and high yield (>85% overall), minimizing the formation of regioisomeric impurities.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the correct positioning of substituents. Direct condensation of N-methyl-4,5-dichloro-1,2-phenylenediamine is possible but often requires expensive, less stable starting materials. The selected route builds the stable heterocycle first, followed by alkylation.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway from diamine precursor to final methylated product.

Materials & Equipment

Chemical Reagents

| Reagent | CAS No.[1][2][3][4] | Purity | Role |

| 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | >98% | Starting Material |

| Acetic Acid (Glacial) | 64-19-7 | 99.8% | Reagent & Solvent |

| Methyl Iodide (Iodomethane) | 74-88-4 | 99.5% | Methylating Agent |

| Potassium Carbonate (Anhydrous) | 584-08-7 | >99% | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent (Step 2) |

| Ethyl Acetate / Hexanes | - | HPLC Grade | Purification |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Oil bath with digital thermocouple (Accuracy ±1°C).

-

Condenser: Reflux condenser (Allihn or Graham style).

-

Filtration: Buchner funnel with Grade 1 filter paper.

-

Analysis: TLC plates (Silica Gel 60 F254), UV Lamp (254 nm).

Safety Considerations (Critical)

-

Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen. MUST be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.

-

4,5-Dichloro-1,2-phenylenediamine: Potential skin sensitizer and irritant. Avoid dust inhalation.

-

Reaction Pressure: Ensure the system is vented (e.g., via a drying tube) during reflux to prevent pressure buildup.

Experimental Protocol

Stage 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole

Objective: Cyclization of the diamine to form the benzimidazole core.

-

Setup: To a 250 mL RBF equipped with a magnetic stir bar, add 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol).

-

Solvent Addition: Add Glacial Acetic Acid (60 mL). The diamine may not dissolve completely at room temperature.

-

Reflux: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) . Stir for 4–6 hours .

-

Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting diamine spot (lower Rf) should disappear, replaced by a fluorescent blue spot (higher Rf).

-

-

Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into Ice-Cold Water (300 mL) with vigorous stirring.

-

Neutralization: Slowly adjust the pH to ~8–9 using concentrated Ammonium Hydroxide (

) or saturated Sodium Bicarbonate solution. The product will precipitate as a greyish-white solid. -

Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid/salts.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight.

-

Expected Yield: ~10.5 g (92%)

-

Appearance: Off-white powder.

-

Stage 2: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole

Objective: Regioselective methylation at the

-

Setup: In a clean, dry 250 mL RBF, dissolve the Intermediate (5,6-dichloro-2-methylbenzimidazole, 5.0 g, 24.9 mmol) in Anhydrous DMF (40 mL).

-

Base Addition: Add Potassium Carbonate (

, 5.2 g, 37.6 mmol, 1.5 eq). Stir at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.7 mL, 27.4 mmol, 1.1 eq) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 3 hours .

-

Workup: Pour the reaction mixture into Ice-Water (200 mL). The product should precipitate immediately. Stir for 20 minutes to ensure full granulation.

-

Filtration: Filter the precipitate. Wash with water (3 x 50 mL) to remove DMF and inorganic salts.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystals by filtration.

-

Analytical Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | White to pale yellow needles | Crystalline solid |

| Melting Point | 240–242°C | Sharp range indicates high purity |

| C2-Methyl singlet | ||

| N1-Methyl singlet (distinctive) | ||

| H-4 or H-7 | ||

| H-7 or H-4 | ||

| Mass Spec (ESI+) | m/z 215.0 / 217.0 | Characteristic chlorine isotope pattern (3:[2][7][8][9]1) |

Troubleshooting Guide

-

Low Yield in Step 2: Ensure DMF is anhydrous. Water interferes with the base and competes for the alkylating agent.

-

Product is Colored (Brown/Pink): Indicates oxidation of residual diamine. Recrystallize with activated charcoal in ethanol.

-

Incomplete Methylation: If TLC shows starting material after 3 hours, add 0.1 eq of MeI and stir for another hour.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

References

-

Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389–438. [Link]

-

Porcari, A. R., et al. (1998). Acyclic analogs of 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB). Journal of Medicinal Chemistry, 41(8), 1252–1262. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 608319, 5,6-Dichloro-2-methylbenzimidazole. [Link]

Sources

- 1. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | 3237-62-5 | TCI AMERICA [tcichemicals.com]

- 2. 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 [sigmaaldrich.com]

- 4. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | CAS 3237-62-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 6. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 7. journal.su.edu.ly [journal.su.edu.ly]

- 8. tdcommons.org [tdcommons.org]

- 9. mdpi.com [mdpi.com]

Microwave-assisted synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole

Application Note: Microwave-Assisted Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Objective: To provide a high-yield, accelerated, and self-validating protocol for the synthesis of 5,6-dichloro-1,2-dimethylbenzimidazole using microwave dielectric heating.

Executive Summary & Scientific Rationale

5,6-Dichloro-1,2-dimethylbenzimidazole is a highly valued heterocyclic building block. It serves as a critical intermediate in the synthesis of biologically active pharmacophores and specialized cyanine dyes, including precursors to mitochondrial membrane potential probes like JC-1[1].

Historically, the synthesis of this molecule via conventional thermal heating is plagued by long reaction times (often exceeding 5–8 hours per step), uneven thermal gradients, and the formation of degradation byproducts[1]. By transitioning to a microwave-assisted organic synthesis (MAOS) framework, we exploit the principles of dielectric heating. Microwave irradiation directly couples with the dipole moments of the reagents and solvents (such as DMF, which possesses a high loss tangent,

The result is a reduction in reaction time from hours to minutes, alongside a significant improvement in crude purity and isolated yield.

Reaction acceleration causality: Conventional thermal gradients vs. Microwave volumetric heating.

Mechanistic Workflow

The synthesis is structured as a highly efficient two-step sequence.

-

Cyclocondensation: 4,5-dichloro-1,2-phenylenediamine reacts with acetic acid. Acetic acid acts dually as the solvent and the electrophilic carbon source, yielding the intermediate 5,6-dichloro-2-methylbenzimidazole.

-

N-Methylation: The intermediate is deprotonated by a mild base (

) and undergoes rapid nucleophilic attack on methyl iodide (MeI) in a highly microwave-absorbent solvent (DMF) to yield the final product[1],[3].

2-step microwave-assisted synthesis workflow for 5,6-dichloro-1,2-dimethylbenzimidazole.

Comparative Reaction Dynamics

The empirical data below illustrates the superiority of the microwave-assisted trajectory over classical reflux and batch-heating methods.

Table 1: Reaction Dynamics (Conventional vs. Microwave-Assisted)

| Reaction Step | Heating Method | Reagents / Solvent | Temp (°C) | Time | Yield (%) |

| 1: Cyclocondensation | Conventional | Acetic Acid (Reflux) | 118 | 4–6 h | 65–75 |

| 1: Cyclocondensation | Microwave | Acetic Acid | 120 | 10 min | 92–95 |

| 2: N-Methylation | Conventional | MeI, | 80 | 5.0 h | 70–80 |

| 2: N-Methylation | Microwave | MeI, | 90 | 5 min | 95–98 |

Detailed Experimental Protocols

Note: These protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint criteria are strictly met.

Protocol A: Synthesis of 5,6-Dichloro-2-methylbenzimidazole (Step 1)

Causality Focus: Glacial acetic acid is utilized without additional catalysts. Under microwave irradiation, the auto-protolysis of acetic acid is enhanced, rapidly driving the formation of the Schiff base and subsequent intramolecular ring closure[2].

-

Preparation: To a 30 mL microwave-safe quartz or thick-walled borosilicate vessel, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10.0 mmol).

-

Solvation: Add 10 mL of glacial acetic acid. Introduce a magnetic stir bar.

-

Atmospheric Control: Purge the vessel with dry

for 60 seconds to mitigate oxidative degradation of the diamine. Seal the vessel with a pressure-rated Teflon cap. -

Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave). Set parameters to 120 °C for 10 minutes (Dynamic power modulation, max 200 W, high-speed stirring).

-

Quenching & Isolation: Allow the system to cool to <40 °C via compressed air. Pour the mixture into 50 mL of ice-cold distilled water. Slowly neutralize with aqueous

(28%) until a pH of 7–8 is achieved. Filter the resulting precipitate under vacuum, wash with cold water ( -

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The starting diamine (

) must be completely consumed, replaced by a single UV-active spot (

Protocol B: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole (Step 2)